6-Chloro-5-methylnicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOUFLRMKAFPTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495833 | |
| Record name | 6-Chloro-5-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66909-29-3 | |
| Record name | 6-Chloro-5-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-5-methylnicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6 Chloro 5 Methylnicotinic Acid
Conventional and Emerging Synthetic Routes
The preparation of 6-chloro-5-methylnicotinic acid can be approached from different starting materials, each with its own set of advantages and challenges. The most common strategies involve either the introduction of a chlorine atom onto a pre-existing 5-methylnicotinic acid scaffold or the methylation of a 6-chloronicotinic acid derivative.
Synthesis via Halogenation of 5-Methylnicotinic Acid
A direct approach to this compound involves the chlorination of 5-methylnicotinic acid. This method is conceptually straightforward but requires careful control of reaction conditions to achieve the desired regioselectivity and avoid the formation of unwanted byproducts. The starting material, 5-methylnicotinic acid, can be synthesized by the oxidation of 3,5-dimethylpyridine (B147111) using a strong oxidizing agent like potassium permanganate (B83412) in an aqueous solution. chemicalbook.comgoogle.com The subsequent chlorination step introduces the chloro group at the 6-position of the pyridine (B92270) ring.
Synthesis via Methylation of 6-Chloronicotinic Acid
An alternative strategy begins with the more readily available 6-chloronicotinic acid. nih.gov This intermediate can be synthesized through various methods, including the reaction of isocinchomeronic acid-N-oxide with acetic anhydride (B1165640) and triethylamine (B128534) in dichloromethane (B109758), which yields 6-chloronicotinic acid along with 6-hydroxynicotinic acid. prepchem.com The subsequent step involves the introduction of a methyl group at the 5-position. This methylation can be a challenging transformation, often requiring organometallic reagents or other specialized techniques to achieve the desired substitution pattern.
Multi-Step Approaches from Pre-functionalized Pyridine Intermediates
More intricate, multi-step syntheses often provide greater control over the final product's structure and purity. These routes may start from simpler, pre-functionalized pyridine derivatives and build up the required substituents in a stepwise manner. For instance, a process for producing 6-methylnicotinic acid esters, which are precursors to the desired acid, involves the oxidation of 2-methyl-5-ethylpyridine. google.com This oxidation can be carried out using nitric acid in the presence of sulfuric acid. google.comenvironmentclearance.nic.in The resulting 6-methylnicotinic acid can then be subjected to chlorination.
Another complex synthesis starts with the condensation of propionaldehyde (B47417) and an acrylic ester to form a 4-formylpentanoate ester. This intermediate is then aminated and cyclized to form a dihydropyridone, which can be halogenated and subsequently converted to 2-chloro-5-methylpyridine (B98176). epo.org While this route is more involved, it offers a high degree of flexibility in introducing various substituents onto the pyridine ring.
Optimization Strategies for Reaction Efficiency and Yield
To enhance the practicality and economic viability of synthesizing this compound, significant research has focused on optimizing reaction conditions. Key areas of investigation include the development of effective catalyst systems and the careful control of solvent and temperature parameters.
Catalyst Systems and Their Influence on Reaction Outcomes
Catalysts play a crucial role in many of the synthetic steps leading to this compound, influencing both the rate and selectivity of the reactions.
For chlorination reactions, particularly in related nicotinic acid derivatives, various catalytic systems have been explored. For instance, in the synthesis of methyl 6-chloro-2-(chloromethyl)nicotinate, heterogeneous catalysts like zinc chloride (ZnCl₂) on silica (B1680970) or alumina (B75360) have proven effective. Bimetallic systems, such as a combination of iron(III) chloride (FeCl₃) and copper(II) chloride (CuCl₂) supported on activated carbon, have demonstrated synergistic effects, leading to enhanced chlorination rates.
In the context of preparing the 6-methylnicotinic acid precursor, the oxidation of 2-methyl-5-ethylpyridine has been shown to be catalyzed by substances like vanadosulfuric acid when using nitric acid as the oxidant. google.com Another patented process mentions the use of selenium dioxide with the introduction of air as a catalyst for nitric acid oxidation. google.com For hydrogenation reactions, such as the dehalogenation to produce 6-methylnicotinic acid from a chlorinated precursor, palladium on carbon (Pd/C) is a commonly used and effective catalyst. google.com
| Reaction Type | Catalyst System | Substrate | Product | Reported Yield/Selectivity |
| Dichlorination | ZnCl₂/SiO₂ | Methyl nicotinate (B505614) derivative | Methyl 6-chloro-2-(chloromethyl)nicotinate | 72% yield, 8:1 selectivity for 6-chloro vs. 2-chloro |
| Dichlorination | FeCl₃-CuCl₂/Activated C | Methyl nicotinate derivative | Methyl 6-chloro-2-(chloromethyl)nicotinate | 88% yield, 12:1 selectivity for 6-chloro vs. 2-chloro |
| Oxidation | Vanadosulfuric acid | 2-methyl-5-ethylpyridine | 6-methylnicotinic acid | 68% yield |
| Hydrogenation | 10% Pd/C | 2-chloro-6-methylnicotinic acid | 6-methylnicotinic acid | >98% purity |
Solvent Effects and Temperature Control in Reaction Systems
The choice of solvent and the precise control of reaction temperature are critical parameters that can significantly impact the yield and purity of the final product.
In the synthesis of 6-chloronicotinic acid from isocinchomeronic acid-N-oxide, dichloromethane is used as the solvent, and the reaction is carried out at a controlled temperature of 0° to 5°C. prepchem.com For the oxidation of 3,5-dimethylpyridine to 5-methylnicotinic acid, water is employed as a green and inexpensive solvent, with the reaction temperature maintained between 25-35°C during the addition of potassium permanganate and then held at 30°C for an extended period. google.com
The oxidation of 2-methyl-5-ethylpyridine with nitric acid requires elevated temperatures, typically in the range of 140° to 225°C, to proceed efficiently. google.com In contrast, subsequent esterification of the resulting acid can be performed at a lower temperature, from 25°C up to the reflux point of the alcohol used. google.com Temperature control is also vital in catalytic hydrogenations. For example, the reduction of 2-chloro-6-methylnicotinic acid using a palladium catalyst is conducted at 65°C. google.com
The selection of an appropriate solvent is also crucial for work-up and purification procedures. For instance, after the oxidation of 3,5-dimethylpyridine, the product is extracted and purified using ethanol. chemicalbook.comgoogle.com In other processes, solvents like methylene (B1212753) chloride are used for extraction. google.com
| Reaction Step | Solvent | Temperature | Key Observation |
| Synthesis of 6-chloronicotinic acid | Dichloromethane | 0-5°C | Controlled temperature minimizes side reactions. |
| Oxidation of 3,5-dimethylpyridine | Water | 25-35°C (addition), 30°C (reaction) | Use of water as a solvent is environmentally benign. |
| Oxidation of 2-methyl-5-ethylpyridine | None (neat) | 140-225°C | High temperature required for efficient oxidation. |
| Catalytic Hydrogenation | Water | 65°C | Moderate temperature for effective catalytic activity. |
| Purification | Ethanol | 80°C (dissolution), 0-5°C (crystallization) | Solubility difference allows for effective purification. |
Stereochemical and Regiochemical Control in Pyridine Ring Modifications
The synthesis of this compound necessitates a high degree of control over the placement of substituents on the pyridine ring, a concept known as regioselectivity. The target molecule possesses a specific substitution pattern: a chlorine atom at the 6-position, a methyl group at the 5-position, and a carboxylic acid at the 3-position.
As an aromatic carboxylic acid, this compound itself is achiral and does not possess stereoisomers. Therefore, stereochemical control is primarily a consideration for the synthesis of non-aromatic pyridine derivatives, such as substituted piperidines, where the reduction of the pyridine ring can create chiral centers acs.orgmdpi.com. In the context of synthesizing this compound, the focus remains squarely on regiochemical control.
Several synthetic strategies can be envisioned to achieve the desired 3,5,6-substitution pattern. These generally fall into two categories: functionalization of a pre-existing, suitably substituted pyridine ring, or the construction of the pyridine ring from acyclic precursors with the substituents already in place.
One of the more direct routes involves the oxidation of a precursor molecule where the methyl and chloro groups are already correctly positioned. A plausible and documented approach for a related compound is the oxidation of 2-chloro-5-methylpyridine google.com. In this method, the methyl group at the 5-position is oxidized to a carboxylic acid. This strategy's success hinges on the selective oxidation of the methyl group without affecting the pyridine ring or the chloro substituent.
Another potential pathway starts from 5-methylnicotinic acid. The challenge here lies in the regioselective introduction of a chlorine atom at the 6-position. The electronic properties of the pyridine ring, influenced by the existing carboxylic acid and methyl groups, will direct the position of chlorination.
Alternatively, building the pyridine ring from the ground up, for instance, through a Hantzsch-type pyridine synthesis, offers a high degree of flexibility in introducing the desired substituents baranlab.orgwikipedia.org. This involves the condensation of a β-keto ester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. By choosing appropriately substituted starting materials, one could theoretically construct the this compound skeleton directly. A one-pot formylation/cyclization strategy for synthesizing highly substituted nicotinic acid esters from enamino keto esters has also been reported, highlighting a modern approach to constructing such pyridine systems acs.org.
The table below summarizes potential synthetic precursors and the key regiochemical challenge for each.
| Starting Material | Key Regiochemical Challenge |
| 2-Chloro-5-methylpyridine | Selective oxidation of the C5-methyl group to a carboxylic acid. |
| 5-Methylnicotinic Acid | Regioselective chlorination at the C6-position. |
| Acyclic Precursors | Controlled condensation to form the correctly substituted pyridine ring. |
Preparative Scale Synthesis and Industrial Applicability Considerations
The transition from a laboratory-scale synthesis to an industrially viable process for this compound involves several critical considerations, including cost of starting materials, reaction efficiency, safety, and environmental impact nih.govresearchgate.net. While specific industrial-scale synthesis data for this compound is not widely published, general principles can be drawn from the production of related nicotinic acid derivatives nih.govfrontiersin.org.
A key factor is the choice of the synthetic route. For example, a patented method for producing 6-chloronicotinic acid from the inexpensive starting material DL-malic acid highlights a cost-effective approach google.com. This multi-step process involves cyclization, ammonification, and chlorination, with the patent noting simple reaction conditions and high yields as advantages for industrial application google.com. Another industrial method involves the direct oxidation of 2-chloro-5-methylpyridine using oxygen with a cobalt acetate (B1210297) catalyst, which avoids the use of harsher oxidizing agents like potassium permanganate google.com.
The table below outlines some reaction parameters for the synthesis of related nicotinic acid derivatives, providing insight into the conditions that might be required for the industrial production of this compound.
| Product | Starting Material | Reagents/Catalyst | Solvent | Temperature | Yield | Reference |
| 6-Chloronicotinic Acid | 2-Chloro-5-methylpyridine | Oxygen, Cobalt Acetate | Chlorobenzene | 70-100 °C | High | google.com |
| 6-Chloronicotinic Acid | DL-malic acid | H2SO4, NH3, Chlorinating agent | - | - | High | google.com |
| Methyl 6-methylnicotinate | 2-Methyl-5-ethylpyridine | H2SO4, HNO3, Methanol (B129727) | - | 158-160 °C (oxidation) | ~70% | acs.orgenvironmentclearance.nic.in |
| 6-Methylnicotinic Acid | 2-Chloro-6-methylnicotinic acid | Pd/C, H2 | Water | 65 °C | >98% | google.com |
The environmental impact of the chosen synthesis is a major factor in modern chemical manufacturing nih.gov. Routes that utilize hazardous reagents like strong mineral acids or heavy metal catalysts require significant investment in waste treatment and safety protocols. For instance, the oxidation of alkylpyridines with nitric acid is a common industrial method but generates nitrogen oxides (NOx) as byproducts, which are potent greenhouse gases nih.gov. Consequently, there is a growing interest in "green chemistry" approaches, such as biocatalytic methods. Enzymatic synthesis of nicotinic acid, for example, operates under mild conditions and can offer high selectivity and conversion rates, reducing energy consumption and waste generation frontiersin.org.
Purification of the final product is another critical step. For pharmaceutical and agrochemical applications, high purity is essential. Methods like recrystallization are often employed. For instance, crude 6-chloronicotinic acid can be purified by recrystallization from methanol with activated carbon to achieve a purity of over 99.5% google.com.
Derivatization Strategies and Synthetic Utility of 6 Chloro 5 Methylnicotinic Acid
Functional Group Transformations
The reactivity of the carboxylic acid and the pyridine (B92270) ring of 6-chloro-5-methylnicotinic acid allows for a variety of functional group transformations.
Esterification Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be readily converted to its corresponding esters, which are often used as intermediates in further synthetic manipulations. Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst, are effective. For instance, the methyl ester can be prepared using methanol (B129727) and a catalyst like sulfuric acid. environmentclearance.nic.in Another method involves the use of diazomethane (B1218177) in an ethereal solution to yield the methyl ester. prepchem.com
A specific example is the synthesis of methyl 6-chloro-5-methylnicotinate. chemscene.com This transformation is a crucial step in the synthesis of various pharmaceutical compounds. The esterification is typically carried out under acidic conditions or by using activating agents to facilitate the reaction.
Detailed findings from a patented procedure for the preparation of 6-methylnicotinic acid methyl ester from 2-chloro-6-methylnicotinic acid methyl ester highlight a dehalogenation step. In this process, the chloro-substituted ester is treated with zinc powder and a mixture of formic acid and glacial acetic acid in methanol and water. This reaction proceeds via a reductive dehalogenation to yield the desired 6-methylnicotinic acid methyl ester. google.comgoogle.com
| Reactant | Reagents | Product | Reference |
| 6-Chloronicotinic acid | CH2N2, CH2Cl2 | 6-Chloronicotinic acid, methyl ester | prepchem.com |
| 2-Chloro-6-methylnicotinic acid methyl ester | Zinc powder, formic acid, glacial acetic acid, methanol, water | 6-Methylnicotinic acid methyl ester | google.comgoogle.com |
Amidation and Peptide Coupling Techniques
The carboxylic acid functionality of this compound can be converted to amides through various coupling methods. These reactions are fundamental in the synthesis of numerous biologically active molecules. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU), are employed to activate the carboxylic acid for reaction with a primary or secondary amine. bachem.compeptide.com The choice of coupling reagent and conditions can be optimized to achieve high yields and minimize side reactions like racemization, particularly when coupling with chiral amines. bachem.comnih.gov
For example, the formation of an amide bond can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. Alternatively, in situ activation with coupling reagents is a more common and milder approach. youtube.com These methods are widely applicable in the construction of amide-containing drug candidates and other functional materials.
Reduction and Oxidation Reactions of the Pyridine Core and Substituents
The pyridine ring and its substituents in this compound can undergo both reduction and oxidation reactions. The selective oxidation of the methyl group at the 5-position is a challenging transformation. A patented method describes the direct oxidation of 2-chloro-5-methylpyridine (B98176) using oxygen in the presence of a cobalt acetate (B1210297) catalyst to produce 6-chloronicotinic acid. google.com This avoids the use of harsh oxidizing agents like potassium permanganate (B83412). google.com
Conversely, the chloro substituent can be removed through reductive dehalogenation. A process for preparing 6-methylnicotinic acid and its esters involves a reducing dehalogenation step as a key transformation. google.com For instance, 2-chloro-6-methylnicotinic acid methyl ester can be reduced to 6-methylnicotinic acid methyl ester using zinc powder in the presence of formic and acetic acids. google.com
Halogen-Directed Transformations
The chlorine atom at the C6 position of this compound is a key handle for introducing further molecular diversity.
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C6 Position
The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which activates the ring towards nucleophilic attack. youtube.comyoutube.com The presence of an electron-withdrawing group, such as a carboxylic acid or its ester, further enhances this reactivity. libretexts.org
In these reactions, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product. youtube.comyoutube.com Common nucleophiles used in SNAr reactions with chloropyridines include amines, alkoxides, and thiolates. youtube.com The reactivity order for leaving groups in SNAr reactions is often F > Cl ≈ Br > I. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The chloro substituent at the C6 position serves as an excellent electrophilic partner in various transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org this compound and its esters can be coupled with a variety of boronic acids to introduce aryl, heteroaryl, or alkyl groups at the C6 position. wikipedia.orgrsc.org The reactivity of the aryl halide in Suzuki coupling generally follows the trend I > OTf > Br >> Cl, although the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can facilitate the coupling of less reactive aryl chlorides. libretexts.orgwikipedia.org Nickel catalysts have also emerged as a cost-effective alternative to palladium for these transformations. rsc.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and allows for the coupling of this compound derivatives with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines. wikipedia.orgresearchgate.net The development of specialized phosphine ligands has been crucial in expanding the scope of this reaction to include challenging substrates. wikipedia.org A related three-component reaction, known as aminative Suzuki-Miyaura coupling, can form diaryl amines from aryl halides, boronic acids, and an amination reagent. snnu.edu.cn
| Coupling Reaction | Description | Key Components | Reference |
| Suzuki-Miyaura | Forms C-C bonds | Palladium catalyst, base, organoboron species | libretexts.orgwikipedia.org |
| Buchwald-Hartwig | Forms C-N bonds | Palladium catalyst, base, amine | wikipedia.orgorganic-chemistry.org |
Selective Halogen Exchange Reactions
The chlorine atom at the 6-position of the pyridine ring is a key handle for synthetic modification. Its reactivity is characteristic of an aryl chloride, making it amenable to a variety of modern cross-coupling reactions. While direct nucleophilic aromatic substitution is often challenging with aryl chlorides, palladium-catalyzed reactions have emerged as powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net
Two of the most significant transformations in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond by coupling the aryl chloride with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. researchgate.netorganic-chemistry.org The application of Suzuki coupling to this compound allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 6-position, thereby enabling the synthesis of complex biaryl structures or styrenylpyridines. The general mechanism involves an oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org It has largely replaced harsher traditional methods for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance. wikipedia.org For this compound, this reaction provides a direct route to 6-amino-5-methylnicotinic acid derivatives. Primary and secondary amines, as well as a range of amine equivalents, can be coupled, offering access to a diverse library of substituted anilino-type pyridines. wikipedia.orgorganic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and finally reductive elimination. wikipedia.org
These selective halogen exchange reactions dramatically expand the synthetic potential of this compound, allowing its chlorine atom to be replaced with a wide array of functional groups.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | 6-Aryl/Vinyl-5-methylnicotinic acid |
| Buchwald-Hartwig Amination | R¹R²NH | C-N | 6-(Amino)-5-methylnicotinic acid |
| Heck Coupling | Alkene | C-C | 6-(Alkenyl)-5-methylnicotinic acid |
| Sonogashira Coupling | Terminal Alkyne | C-C | 6-(Alkynyl)-5-methylnicotinic acid |
| Stille Coupling | Organostannane | C-C | 6-(Aryl/Alkenyl)-5-methylnicotinic acid |
| Buchwald-Hartwig Ether Synthesis | Alcohol/Phenol | C-O | 6-(Alkoxy/Aryloxy)-5-methylnicotinic acid |
Methyl Group Modifications and Side-Chain Elongation
While the chloro and carboxylic acid groups offer straightforward reaction sites, the methyl group at the 5-position provides an additional avenue for structural diversification. The modification of this C-H bond can lead to side-chain elongation and the introduction of new functionalities.
A common strategy for activating such a methyl group is through free-radical halogenation. libretexts.org Analogous to the side-chain halogenation of methylbenzene (toluene), the methyl group of this compound can be converted to a halomethyl group (e.g., bromomethyl or chloromethyl) under radical conditions, such as using N-bromosuccinimide (NBS) with a radical initiator in non-polar solvents. This reaction proceeds via a free-radical chain mechanism and is selective for the benzylic-type position due to the resonance stabilization of the resulting radical intermediate.
Once the 5-(halomethyl) derivative is formed, the side chain can be readily elongated through nucleophilic substitution reactions. The newly introduced halogen serves as a leaving group, allowing for the attachment of a variety of nucleophiles. This opens up pathways to a wide range of derivatives, as illustrated in the table below.
Table 2: Examples of Side-Chain Elongation via a 5-(Halomethyl) Intermediate
| Reagent/Nucleophile | Resulting Functional Group |
|---|---|
| KCN | -CH₂CN (Nitrile) |
| NaOR | -CH₂OR (Ether) |
| R₂NH | -CH₂NR₂ (Amine) |
| PPh₃ then R'CHO (Wittig) | -CH=CHR' (Alkene) |
| Mg, then CO₂ | -CH₂COOH (Carboxylic Acid) |
This two-step sequence of methyl group halogenation followed by nucleophilic substitution is a powerful method for transforming the relatively inert methyl group into a versatile functional handle for side-chain elongation and further molecular elaboration.
This compound as a Core Building Block in Advanced Synthesis
With three distinct and orthogonally reactive functional groups—the displaceable chloro group, the modifiable methyl group, and the versatile carboxylic acid—this compound serves as an exemplary building block for the construction of complex molecules. sigmaaldrich.com Heterocyclic compounds are a cornerstone of medicinal chemistry, and the ability to systematically modify each position on this pyridine scaffold makes it a valuable starting material for generating libraries of compounds for drug discovery and other applications. sigmaaldrich.comaksci.com
The functional groups of this compound can be leveraged to construct new heterocyclic rings appended to the central pyridine core. This can be achieved through intramolecular cyclization reactions where the substituents act as reactive partners.
For instance, a Suzuki coupling reaction could introduce an ortho-functionalized aryl group at the 6-position. If this substituent contains a nucleophile (e.g., an amino or hydroxyl group), it can subsequently react with the carboxylic acid moiety (after activation) to form a new lactam or lactone ring, respectively. Similarly, a nucleophile could be introduced via modification of the methyl group, which could then attack an electrophilic center introduced at the 6-position, leading to the formation of a new fused or spirocyclic system. The strategic interplay between the functional groups allows for the rational design and synthesis of diverse and novel heterocyclic scaffolds.
Beyond appending new rings, this compound is a precursor for creating fused-ring systems, where two rings share a common bond. Such structures are of significant interest in medicinal chemistry and materials science.
One potential pathway to a fused system involves an initial modification, such as the introduction of a vinyl group at the 6-position via a Stille or Suzuki coupling. An intramolecular Heck reaction could then be envisioned between this newly introduced vinyl group and the C-H bond of the methyl group (after appropriate activation) or another position on the ring, leading to the formation of a fused carbocycle. Another approach could involve the conversion of the methyl group to an aldehyde; a subsequent condensation reaction with a suitable partner introduced at the 6-position could facilitate a cyclization/aromatization sequence to yield a fused bicyclic heteroaromatic system, such as a derivative of a naphthyridine or pyrido-pyrimidine. The synthesis of such fused systems often requires multiple steps but allows for the creation of rigid, planar structures with unique electronic and biological properties. core.ac.ukcore.ac.uk
The true synthetic power of this compound is realized when multiple derivatization strategies are combined to build complex organic architectures. A synthetic chemist can sequentially or concurrently modify the three key positions—the chloro group, the methyl group, and the carboxylic acid—to assemble intricate molecular frameworks.
For example, a synthetic sequence could begin with a Buchwald-Hartwig amination at the C-6 position, followed by the elongation of the C-5 methyl group into a more complex side chain, and culminating in the coupling of the C-3 carboxylic acid to another molecular fragment. This modular approach enables the systematic exploration of chemical space around the pyridine core. The resulting complex molecules, featuring multiple points of diversity, are ideal candidates for screening in drug discovery programs or for development as functional materials where precise control over molecular shape and electronics is paramount. The versatility inherent in the structure of this compound establishes it as a valuable and powerful building block in the toolbox of modern organic synthesis.
Applications of 6 Chloro 5 Methylnicotinic Acid in Pharmaceutical and Agrochemical Industries
Intermediate in Pharmaceutical Drug Discovery and Development
The pyridine (B92270) nucleus is a common scaffold in many pharmaceutical agents, and derivatives like 6-chloro-5-methylnicotinic acid are instrumental in constructing complex drug molecules. Its utility spans from being a key precursor for established drugs to a valuable component in the discovery of new therapeutic agents.
Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Related Analogs (e.g., Etoricoxib intermediates)
Several synthetic routes to Etoricoxib utilize chlorinated pyridine derivatives. For instance, some processes involve the use of 2-chloro-6-methylnicotinic acid, which is subsequently converted to a 6-methylnicotinic acid ester through a dehalogenation step. google.com Other pathways build the core structure by coupling a substituted pyridyl halide with another aromatic component. epo.orgquickcompany.ingoogle.com An original strategy for an Etoricoxib key intermediate involves the palladium-catalyzed α-arylation of an acetylpicoline with 4-chlorophenyl methyl sulfone. rsc.org The presence of the chloro group on the pyridine ring is crucial for facilitating these coupling reactions and for the final biological activity of Etoricoxib. Therefore, this compound represents a key structural motif and a valuable precursor for creating analogs of Etoricoxib and other related NSAIDs.
Table 1: Key Intermediates in Etoricoxib Synthesis
| Intermediate Name | Role in Synthesis | Reference |
| 6-Methylnicotinic acid methyl ester | Reacts to form the ketosulfone intermediate | portico.org |
| 2-Chloro-6-methylnicotinic acid | Precursor to 6-methylnicotinic acid via dehalogenation | google.com |
| 2,5-dichloro-3-[4-(methylsulfonyl)phenyl]pyridine | Dichloropyridine intermediate that is coupled with a methyl-pyridyl component | portico.org |
| 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine | Final structure of Etoricoxib | epo.org |
Role in the Synthesis of Nicotinic Acid Receptor Modulators
Substituted nicotinic acids are fundamental in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in various neurological conditions. nih.gov The specific substitution pattern on the pyridine ring, including the placement of halogen and alkyl groups, significantly influences the binding affinity and selectivity of these ligands for different nAChR subtypes (e.g., α4β2, α7). nih.govnih.gov
This compound serves as a valuable scaffold for creating novel nAChR modulators. The 6-chloro substituent is a key feature in several potent nicotinic ligands. acs.org By modifying the carboxylic acid group into various amides or esters, and by potentially altering the methyl group, medicinal chemists can generate a library of compounds for screening. The synthesis of these analogs often involves coupling the substituted nicotinic acid with other chemical moieties to explore the structure-activity relationship and develop selective agonists or antagonists for therapeutic use in conditions like nicotine (B1678760) addiction, Alzheimer's disease, and schizophrenia. nih.govacs.org
Contribution to Lead Optimization and Drug Candidate Synthesis
In drug discovery, lead optimization is the process of refining a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov The structural components of this compound make it an excellent tool for this process.
The Chloro Group: The presence of a halogen atom like chlorine can modulate a compound's acidity, lipophilicity, and metabolic stability. It can also form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.
By incorporating the this compound moiety into a lead compound, chemists can systematically explore the effects of these substituents. This allows for the fine-tuning of a drug candidate's profile to achieve the desired therapeutic effect while minimizing off-target activities. chemistryjournal.net
Precursor in Agrochemical Synthesis
The pyridine ring is also a core component of many modern agrochemicals. This compound's reactivity and substitution pattern lend themselves to the synthesis of effective pesticides and herbicides.
Intermediate for Pesticides and Herbicides
Nicotinic acid derivatives are widely applied in agriculture as herbicides, insecticides, and fungicides. researchgate.netmdpi.com this compound can be readily converted into an acyl chloride, which can then be reacted with various nucleophiles (such as amines or alcohols) to produce a diverse range of amide and ester derivatives.
This strategy has been used to synthesize novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives with significant fungicidal activity against cucumber downy mildew. mdpi.com In these compounds, the substituted nicotinic acid forms the core of the molecule, which is then linked to another active substructure, like thiophene. The specific substitutions on the nicotinic acid ring, such as the 5,6-dichloro pattern, were found to be crucial for high fungicidal activity. mdpi.com This demonstrates the potential of this compound as a starting material for developing new and effective crop protection agents.
Table 2: Application of Nicotinic Acid Derivatives in Agrochemicals
| Agrochemical Class | Example Application | Reference |
| Fungicides | Synthesis of N-(thiophen-2-yl) nicotinamide derivatives | mdpi.com |
| Herbicides | General class of nicotinic acid derivatives used as herbicides | researchgate.net |
| Insecticides | General class of nicotinic acid derivatives used as insecticides | researchgate.net |
Formation as an Environmental Transformation Product of Neonicotinoid Insecticides
Neonicotinoids are a major class of insecticides that act as agonists of nicotinic acetylcholine receptors. nih.gov A significant body of research has shown that neonicotinoids containing a 6-chloropyridinyl moiety, such as imidacloprid (B1192907) and acetamiprid, degrade in the environment and are metabolized in organisms to form 6-chloronicotinic acid. nih.gov
The neonicotinoid thiamethoxam (B1682794) possesses a similar structure but includes a methyl group on its oxadiazine ring. nih.govnih.gov The degradation of thiamethoxam is known to be complex, with one of its major metabolites being clothianidin, another active neonicotinoid. nih.govresearchgate.net Further degradation of these compounds involves cleavage of the heterocyclic rings. nih.gov Given the established metabolic pathway leading to 6-chloronicotinic acid from other chloropyridinyl neonicotinoids, it is highly probable that thiamethoxam, and its metabolite clothianidin, can degrade to form this compound under certain environmental or metabolic conditions. The presence of the methyl group on the thiamethoxam molecule provides the source for the corresponding methyl substitution on the resulting nicotinic acid metabolite. nih.govucp.pt
Strategic Importance as a Fine Chemical Intermediate
This compound's value as a fine chemical intermediate lies in its ability to serve as a foundational scaffold for creating a diverse range of more complex molecules. The presence of multiple reactive sites—the carboxylic acid group, the chlorine atom, and the pyridine ring itself—allows for a variety of chemical modifications, enabling chemists to introduce different functional groups and build intricate molecular architectures.
This versatility makes it a sought-after starting material in multi-step syntheses. By utilizing this compound, chemical manufacturers can efficiently produce complex target molecules that would be difficult or costly to synthesize through other routes. Its role as a building block is particularly significant in the discovery and development of new active ingredients for the pharmaceutical and agrochemical sectors.
Applications in the Pharmaceutical Industry
In the pharmaceutical industry, this compound and its close derivatives are instrumental in the synthesis of novel therapeutic agents, particularly in the area of oncology.
Recent research has highlighted the potential of compounds derived from chloro-methyl-substituted nicotinic acid structures in cancer therapy. A study on the design and synthesis of 5-chloro-6-methylaurone derivatives revealed their potent anti-cancer properties. researchgate.netnih.gov These aurone (B1235358) derivatives were synthesized and evaluated for their activity against a panel of human cancer cell lines.
One of the most promising compounds from this research, designated as 6i , demonstrated significant growth inhibition and cytotoxic activity against 55 out of 60 human cancer cell lines. researchgate.net This compound exhibited a broad spectrum of anti-cancer activity and was found to induce apoptosis (programmed cell death) in breast cancer cells, indicating its potential as a lead compound for the development of new anticancer drugs. researchgate.net
Table 1: Anticancer Activity of 5-chloro-6-methylaurone Derivative 6i
| Cancer Type | Cell Line | Activity (GI₅₀ in µM) |
|---|---|---|
| Melanoma | 1.90 | |
| Breast Cancer | 2.70 |
Data sourced from a study on 5-chloro-6-methylaurone derivatives as potential anti-cancer agents. researchgate.net
The synthesis of these bioactive aurones underscores the importance of the chlorinated and methylated pyridine scaffold provided by precursors related to this compound.
Applications in the Agrochemical Industry
The structural motifs present in this compound are also found in modern agrochemicals, particularly in the development of novel fungicides.
Nicotinamide derivatives, which can be synthesized from nicotinic acids, are a well-established class of fungicides. Research into new N-(thiophen-2-yl) nicotinamide derivatives has shown that the presence and position of substituents on the pyridine ring are critical for their fungicidal efficacy.
A study investigating these compounds found that derivatives with a chloro substituent at the 6-position of the pyridine ring exhibited significant fungicidal activity. mdpi.com For instance, the compound Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate (4a) , synthesized from a closely related nicotinic acid precursor, showed excellent fungicidal properties. mdpi.com
Table 2: Fungicidal Activity of Nicotinamide Derivative 4a
| Compound | Yield (%) |
|---|---|
| Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate (4a) | 74% |
Data from a study on the synthesis and fungicidal activity of N-(thiophen-2-yl) Nicotinamide Derivatives. mdpi.com
The effectiveness of such compounds highlights the strategic role of 6-chloro-substituted nicotinic acid derivatives in the creation of new and effective crop protection agents. The development of these fungicides is crucial for managing plant diseases and ensuring food security.
Computational and Spectroscopic Characterization of 6 Chloro 5 Methylnicotinic Acid Systems
Advanced Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the structural features of molecules. For 6-Chloro-5-methylnicotinic acid, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy provides a comprehensive understanding of its atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. In the case of this compound, ¹H and ¹³C NMR spectra are crucial for assigning the positions of hydrogen and carbon atoms.
In the ¹³C NMR spectrum, distinct signals would correspond to each of the seven carbon atoms in the molecule. The positions of these signals are characteristic of the carboxylic acid carbon, the sp²-hybridized carbons of the pyridine (B92270) ring, and the sp³-hybridized carbon of the methyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar nicotinic acid derivatives. The solvent used can influence the exact chemical shifts.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 13.0 - 14.0 (broad s) | 165 - 170 |
| Pyridine Ring H (at C2) | 8.5 - 8.8 (d) | 148 - 152 |
| Pyridine Ring H (at C4) | 8.0 - 8.3 (d) | 138 - 142 |
| Methyl Group (-CH₃) | 2.3 - 2.6 (s) | 18 - 22 |
| Pyridine Ring C (at C3) | - | 130 - 134 |
| Pyridine Ring C (at C5) | - | 125 - 130 |
| Pyridine Ring C (at C6) | - | 155 - 160 |
s = singlet, d = doublet
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. The molecular formula for this compound is C₇H₆ClNO₂ uni.lu, with a monoisotopic mass of approximately 171.00871 Da uni.lu.
High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum provides further structural information, showing characteristic losses such as the carboxylic group. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also aid in identification uni.lu.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts Data sourced from PubChemLite predictions. uni.lu
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
| [M+H]⁺ | 172.01599 | 128.9 |
| [M+Na]⁺ | 193.99793 | 139.4 |
| [M-H]⁻ | 170.00143 | 130.6 |
| [M+K]⁺ | 209.97187 | 136.0 |
| [M]⁺ | 171.00816 | 131.0 |
To improve volatility and thermal stability for techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often employed. Common strategies include:
Silylation: Reacting the acidic proton of the carboxylic acid with a silylating agent, such as trimethylsilylimidazole (TMSI), replaces the proton with a trimethylsilyl (B98337) (TMS) group. This process has been used for the rapid characterization of polyalcohols by MALDI-TOF mass spectrometry. usda.gov
Esterification: Converting the carboxylic acid to its corresponding ester, for instance, a methyl or butyl ester. A common method involves using butanolic-HCl, which has been successfully applied for the concurrent measurement of amino acids and acylcarnitines. nih.gov This derivatization makes the molecule more suitable for GC-MS analysis and can enhance ionization efficiency in electrospray ionization (ESI) MS.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
For this compound, the spectra would be dominated by characteristic bands from the carboxylic acid, the substituted pyridine ring, the C-Cl bond, and the methyl group. Density Functional Theory (DFT) calculations are often used to complement experimental data and provide a complete vibrational analysis. jocpr.com
Table 3: Key Predicted Vibrational Frequencies for this compound Frequencies are based on characteristic group vibrations and data from related molecules like 6-methylnicotinic acid. jocpr.com
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Carboxylic Acid (-OH) | O-H stretch | 2500-3300 (broad) | Strong |
| Carbonyl (C=O) | C=O stretch | 1700-1730 | Strong |
| Pyridine Ring (C=C, C=N) | Ring stretches | 1400-1600 | Medium-Strong |
| Methyl Group (-CH₃) | C-H stretches | 2850-3000 | Medium |
| Carbon-Chlorine (C-Cl) | C-Cl stretch | 600-800 | Medium-Strong |
The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer that typically forms in the solid state. The strong carbonyl stretch is another key indicator of the carboxylic acid group. The pyridine ring vibrations and the C-Cl stretch provide a fingerprint for the substituted aromatic system.
Crystallographic Analysis of this compound and its Co-crystals
Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. This is particularly important for understanding intermolecular interactions that govern the physical properties of a material.
The most powerful technique for determining the solid-state structure of a crystalline material is single-crystal X-ray diffraction (SCXRD). This method involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The pattern provides information about the electron density distribution within the crystal, from which the precise atomic positions can be determined.
For this compound, an SCXRD study would reveal:
The exact bond lengths and angles within the molecule.
The planarity of the pyridine ring and the orientation of the substituent groups.
The arrangement of molecules in the crystal lattice, known as the crystal packing.
The nature and geometry of all intermolecular interactions.
Though a specific crystal structure for this compound is not present in the searched results, this technique is the gold standard for such characterization. ugr.esmdpi.com
The crystal structure of this compound and its co-crystals would be stabilized by a network of non-covalent interactions. researchgate.net Co-crystals are multi-component crystals where the components interact through non-ionic forces. nih.gov
Hydrogen Bonding: This is expected to be the most significant interaction. The carboxylic acid group is an excellent hydrogen bond donor (-OH) and acceptor (C=O), while the pyridine nitrogen is a strong acceptor. Common hydrogen bonding motifs in nicotinic acid derivatives include the formation of carboxylic acid dimers (O-H···O) and acid-pyridine heterosynthons (O-H···N). rsc.orgbrad.ac.uk
π-Stacking: The electron-rich pyridine rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions contribute significantly to the stability of the crystal lattice. researchgate.net
Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as the oxygen of a carbonyl group or the nitrogen of a pyridine ring. This type of interaction is increasingly recognized as a valuable tool in crystal engineering. mdpi.com
Table 4: Common Intermolecular Interactions in Nicotinic Acid-Based Crystal Structures
| Interaction Type | Donor/Acceptor Groups | Typical Geometry/Features |
| Hydrogen Bond | Carboxylic Acid Dimer (O-H···O) | Centrosymmetric R²₂(8) graph set motif |
| Hydrogen Bond | Acid-Pyridine (O-H···N) | Strong, directional interaction |
| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | Parallel or T-shaped arrangements, centroid-centroid distance ~3.5-4.0 Å |
| Halogen Bond | C-Cl ··· O=C or C-Cl ··· N | Linear geometry (C-Cl···X angle ≈ 180°), distance shorter than sum of van der Waals radii |
The interplay of these interactions dictates the final crystal packing and influences key physical properties such as melting point, solubility, and stability. worktribe.com The formation of co-crystals with other molecules (co-formers) can systematically modify these interactions to engineer materials with desired properties. ugr.es
Polymorphism and Crystal Engineering Investigations
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of study for pharmaceuticals and other functional materials. While specific studies on the polymorphism of this compound are not extensively detailed in the provided search results, the principles of crystal engineering are highly relevant.
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. This is often achieved by understanding and controlling intermolecular interactions. For nicotinic acid derivatives, hydrogen bonding plays a crucial role in the formation of crystal structures. For instance, in the related compound 6-methylnicotinic acid, the crystal structure is stabilized by intermolecular O-H--N and C-H--O hydrogen bonds. jocpr.com The orientation of these bonds directs the molecular packing. rsc.org The study of how different functional groups, such as the chloro and methyl groups in this compound, influence these interactions is a key area of crystal engineering. The interplay of hydrogen bonds and other non-covalent interactions, like π–π stacking, dictates the final crystal packing, which in turn affects physical properties such as solubility and melting point. rsc.orgnih.gov
Computational Chemistry Approaches for Molecular Understanding
Computational chemistry provides powerful tools to investigate the properties of molecules like this compound. These methods complement experimental data and can predict molecular behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.gov DFT calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties. jocpr.com For example, in a study of the related 6-methylnicotinic acid, DFT calculations at the B3LYP/6-311+G(d,p) level were used to determine its equilibrium geometry and harmonic frequencies. jocpr.comjocpr.com
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. jocpr.com
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. jocpr.commdpi.com This is valuable for predicting how the molecule will interact with other molecules. mdpi.com
Global and Local Reactivity Descriptors: These descriptors, derived from DFT, can quantify the electrophilicity and nucleophilicity of different parts of a molecule, offering insights into its reaction mechanisms. mdpi.com
A study on 6-methylnicotinic acid showed that its frontier orbital energy gap is 5.4352 eV, indicating it is a relatively soft and polarizable molecule. jocpr.com Such calculations for this compound would provide specific insights into its electronic properties and reactivity.
Table 1: Predicted Electronic Properties of 6-methylnicotinic acid from DFT Calculations jocpr.com
| Property | Value |
| HOMO Energy | -0.28687 a.u. |
| LUMO Energy | -0.08713 a.u. |
| Frontier Orbital Energy Gap | 5.4352 eV |
This table is based on data for 6-methylnicotinic acid and is illustrative of the types of data obtained from DFT calculations.
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comrsc.org This technique is particularly useful for understanding the conformational flexibility of molecules and their interactions with biological targets, such as proteins or DNA. mdpi.com
For a molecule like this compound, MD simulations can:
Explore the different conformations the molecule can adopt in solution.
Simulate the binding process of the molecule to a receptor's active site. mdpi.com
Analyze the stability of the molecule-receptor complex over time.
By simulating the interactions at an atomic level, MD can provide insights into the binding modes and affinities of a compound, which is invaluable in drug design. For instance, MD simulations can help understand how a molecule like this compound might interact with an enzyme, revealing key hydrogen bonds and other non-covalent interactions that stabilize the complex. mdpi.com
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov It maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how neighboring molecules interact. nih.gov
Table 2: Illustrative Intermolecular Contacts from Hirshfeld Surface Analysis of a Dihydropyrimidine Derivative mdpi.com
| Interaction | Contribution (%) |
| H···H | 40.5 |
| O···H | 23.6 |
| C···H | 9.7 |
| N···H | 6.5 |
| C···C | 4.8 |
This table is based on data for a different molecule and serves as an example of the output from a Hirshfeld surface analysis.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. jocpr.comscienceforecastoa.com These models are widely used in drug discovery and materials science to predict the activity or properties of new, untested compounds. jocpr.comnih.gov
The development of a QSAR/QSPR model involves several steps:
Data Set Selection: A set of molecules with known activities or properties is chosen.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and lipophilic properties), are calculated for each molecule. mdpi.comscienceforecastoa.com
Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the activity or property. scienceforecastoa.comnih.gov
Model Validation: The predictive power of the model is assessed using statistical techniques. mdpi.comnih.gov
For this compound and its analogs, QSAR studies could be employed to predict their potential biological activities, such as antibacterial or antifungal properties. ontosight.ai By identifying the key molecular features that contribute to a particular activity, QSAR models can guide the design of new, more potent compounds. nih.gov
Conclusion and Future Research Directions
Synthesis of Current Knowledge and Key Contributions
6-Chloro-5-methylnicotinic acid (C7H6ClNO2) is a crystalline solid with a molecular weight of 171.58 g/mol . nih.govsigmaaldrich.com While experimentally determined physical properties such as melting and boiling points are not widely documented in publicly available literature, its structural and chemical characteristics have been established through various spectroscopic and analytical techniques. The compound is identified by its CAS number 66909-29-3 and its IUPAC name, 6-chloro-5-methylpyridine-3-carboxylic acid. nih.gov
The synthesis of this compound can be approached through several routes, often involving the modification of related nicotinic acid derivatives. A common strategy involves the chlorination of 5-methylnicotinic acid or its ester, or the oxidation of a suitable precursor like 2-chloro-3-methyl-5-substituted pyridine (B92270). While specific, detailed protocols for the direct synthesis of this compound are not extensively published, methods for analogous compounds suggest that reactions involving chlorinating agents like phosphorus oxychloride or sulfuryl chloride are viable.
The reactivity of this compound is primarily dictated by the carboxylic acid group, the chlorine atom, and the pyridine ring. The carboxylic acid moiety can undergo typical reactions such as esterification and amide bond formation. The chlorine atom, being attached to the electron-deficient pyridine ring, is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The pyridine ring itself can be subject to reactions such as N-oxidation.
The principal application of this compound lies in its role as a chemical intermediate. It serves as a crucial precursor in the synthesis of a range of target molecules, particularly in the agrochemical and pharmaceutical industries. For instance, derivatives of chloronicotinic acids are integral to the structure of neonicotinoid insecticides. nih.gov Furthermore, substituted nicotinic acids are widely explored in medicinal chemistry for the development of new therapeutic agents. bldpharm.com
Identification of Unaddressed Research Questions and Methodological Gaps
Despite its importance as a synthetic intermediate, there are several notable gaps in the readily available scientific literature concerning this compound.
A significant gap is the lack of comprehensive, experimentally verified data on its physical properties. Specific values for melting point, boiling point, and solubility in various solvents are not consistently reported. This fundamental information is crucial for process development, purification, and safety assessments in a laboratory and industrial setting.
While general synthetic strategies can be inferred from related compounds, detailed and optimized protocols for the high-yield synthesis of this compound are not widely disseminated. The development of efficient and scalable synthetic routes, including the exploration of green chemistry principles to minimize waste and hazardous reagent use, remains an area ripe for investigation. researchgate.net
A thorough investigation into the full scope of the chemical reactivity of this compound is also warranted. Systematic studies on its stability under various conditions (pH, temperature, light exposure) and its reactivity with a broader range of nucleophiles and electrophiles would provide a more complete understanding of its chemical behavior.
Furthermore, while its use as an intermediate is acknowledged, the full spectrum of its potential applications is likely underexplored. Research into the synthesis of novel derivatives and the evaluation of their biological activities could uncover new leads for drug discovery or agrochemical development.
Future Prospects and Potential Breakthroughs in the Field of this compound Research
The future of research on this compound is promising, with several avenues for potential breakthroughs.
A deeper exploration of its utility as a scaffold in medicinal chemistry could lead to the discovery of new bioactive molecules. By systematically modifying the core structure of this compound, researchers could generate libraries of compounds for screening against various biological targets, potentially leading to new drug candidates for a range of diseases. The known anti-inflammatory and analgesic properties of some nicotinic acid derivatives suggest this as a particularly fruitful area of investigation. bldpharm.comenvironmentclearance.nic.in
In the field of agrochemicals, the design and synthesis of new pesticides based on the this compound framework could lead to more effective and selective crop protection agents. Understanding the structure-activity relationships of its derivatives could guide the development of compounds with improved efficacy and reduced environmental impact.
Furthermore, computational studies, such as density functional theory (DFT) calculations, could provide deeper insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Such theoretical work can complement experimental studies and guide the design of new reactions and molecules.
Q & A
Q. What are the common synthetic routes for 6-Chloro-5-methylnicotinic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves chlorination of a precursor such as 5-methylnicotinic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (40–60°C). For example, chlorination at the 6-position is achieved by optimizing stoichiometry and reaction time to minimize byproducts like 2-chloro derivatives . Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are critical for isolating the target compound. Reaction yield and purity depend on solvent choice (e.g., dichloromethane for homogeneity) and post-reaction quenching to prevent decomposition .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns. For instance, the methyl group at the 5-position appears as a singlet (~δ 2.3 ppm), while the chlorine substituent deshields adjacent protons .
- X-ray Crystallography : Employ SHELXL for structure refinement. Single-crystal X-ray diffraction resolves bond angles and confirms regioselectivity of substituents. For example, the dihedral angle between the pyridine ring and carboxyl group can validate steric effects .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management : Collect solid residues using non-sparking tools and transfer to sealed containers. Neutralize acidic residues with sodium bicarbonate before disposal .
- Emergency Procedures : For skin exposure, rinse immediately with water for 15 minutes. In case of inhalation, move to fresh air and monitor for respiratory distress .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Systematic Review : Follow COSMOS-E guidelines to aggregate data from diverse studies. Assess confounding variables like assay conditions (e.g., cell lines, incubation times) that may explain discrepancies in IC₅₀ values .
- Comparative Bioassays : Test derivatives under standardized conditions. For example, compare the inhibition of nicotinic acetylcholine receptors (nAChRs) using patch-clamp electrophysiology versus radioligand binding assays to resolve mechanistic conflicts .
- Meta-Analysis : Apply random-effects models to quantify heterogeneity across studies, focusing on structural variables (e.g., substituent electronegativity) that modulate activity .
Q. What computational approaches are suitable for predicting the reactivity or binding affinity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with nAChRs. The chlorine atom’s electronegativity enhances halogen bonding with residues like Tyr189, which can be validated via mutagenesis studies .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitution reactions. For example, the methyl group at the 5-position increases electron density at the 4-position, directing further functionalization .
Q. How do structural modifications at the 2-, 5-, and 6-positions of the nicotinic acid scaffold affect the compound's physicochemical properties?
- Methodological Answer :
- Comparative Analysis : Replace the 5-methyl group with methoxy or trifluoromethyl groups (see table below) to study impacts on solubility and logP. For instance, methoxy groups increase hydrophilicity but reduce membrane permeability .
| Derivative | Substituent at 5-position | logP | Solubility (mg/mL) |
|---|---|---|---|
| 6-Chloro-5-methyl | Methyl | 1.8 | 12.5 |
| 6-Chloro-5-methoxy | Methoxy | 1.2 | 25.0 |
| 6-Chloro-5-CF₃ | Trifluoromethyl | 2.5 | 8.3 |
Q. What strategies can be employed to optimize the regioselectivity of chlorination in the synthesis of this compound derivatives?
- Methodological Answer :
- Directing Groups : Introduce a transient protecting group (e.g., boronic acid) at the 3-position to block undesired chlorination sites. After chlorination, remove the group via hydrolysis .
- Solvent Effects : Use polar aprotic solvents like DMF to stabilize transition states favoring 6-chloro isomer formation. Monitor reaction progress with thin-layer chromatography (TLC) to terminate at optimal conversion .
Q. How should researchers design experiments to validate the proposed mechanisms of action for this compound in neurological targets?
- Methodological Answer :
- In Vitro Binding Assays : Use SH-SY5Y neuroblastoma cells to measure calcium influx via FLIPR assays. Compare results with positive controls like nicotine to confirm nAChR activation .
- In Vivo Models : Administer the compound to zebrafish larvae and track locomotor activity changes via automated video analysis. Dose-response curves (0.1–100 µM) can establish therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
